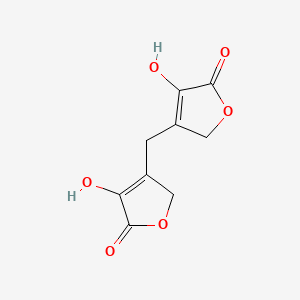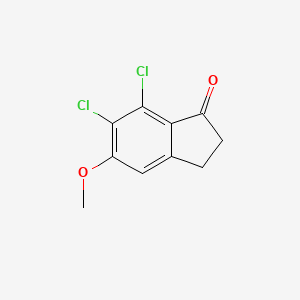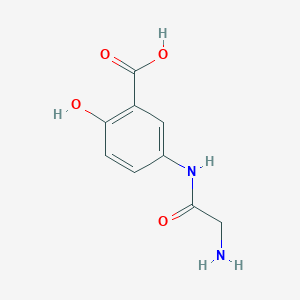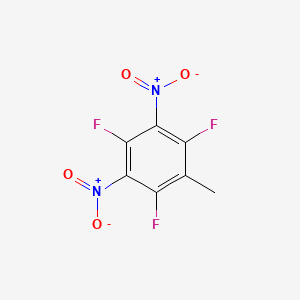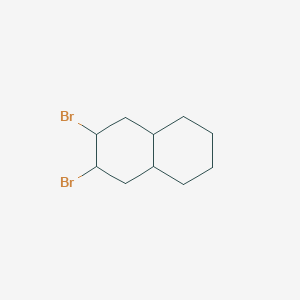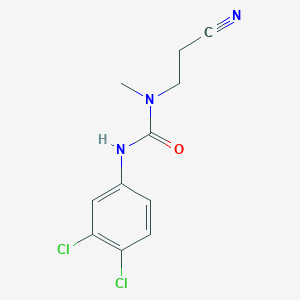
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a dichlorophenyl group, and a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate, followed by the introduction of a cyanoethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the cyano group.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyanoethyl group.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The dichlorophenyl group contributes to the compound’s stability and reactivity, while the methylurea moiety can interact with enzymes and receptors, influencing their activity.
類似化合物との比較
Similar Compounds
1-(2-Cyanoethyl)-3-phenyl-1-methylurea: Lacks the dichloro substitution, resulting in different reactivity and properties.
1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-methylurea: Contains a single chlorine atom, affecting its chemical behavior.
1-(2-Cyanoethyl)-3-(3,4-dimethylphenyl)-1-methylurea: Substituted with methyl groups instead of chlorine, leading to variations in its applications.
Uniqueness
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both cyanoethyl and dichlorophenyl groups, which impart distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research.
特性
CAS番号 |
91193-78-1 |
|---|---|
分子式 |
C11H11Cl2N3O |
分子量 |
272.13 g/mol |
IUPAC名 |
1-(2-cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C11H11Cl2N3O/c1-16(6-2-5-14)11(17)15-8-3-4-9(12)10(13)7-8/h3-4,7H,2,6H2,1H3,(H,15,17) |
InChIキー |
KOPYQWNYQYADIG-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
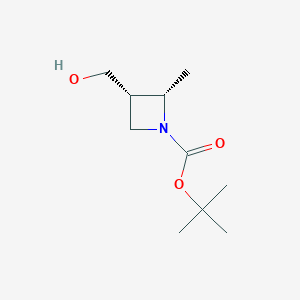
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
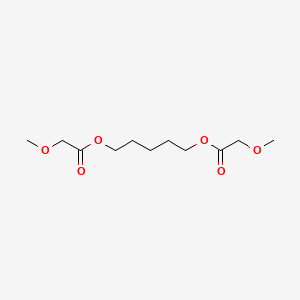
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
